molecular formula C11H8F2N2O B15218806 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde CAS No. 914223-80-6

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde

Cat. No.: B15218806
CAS No.: 914223-80-6
M. Wt: 222.19 g/mol
InChI Key: KYJGSUDPPQJWKM-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde is a fluorinated imidazole derivative characterized by a 2,6-difluorophenylmethyl substituent at the 1-position of the imidazole ring and a formyl group at the 5-position. Its synthesis typically involves condensation reactions between substituted aldehydes and amines under controlled conditions, often employing sodium metabisulfite as a catalyst in dry DMF at elevated temperatures (120°C) under nitrogen . The compound’s high purity (95% by UHPLC) and moderate yield (21%) highlight its synthetic feasibility and relevance in drug discovery pipelines .

Properties

CAS No.

914223-80-6

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C11H8F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,6-7H,5H2

InChI Key

KYJGSUDPPQJWKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=NC=C2C=O)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde typically involves several steps. One common method includes the reaction of 2,6-difluorobenzyl chloride with imidazole under basic conditions to form the intermediate 1-[(2,6-difluorophenyl)methyl]-1H-imidazole. This intermediate is then oxidized using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) to yield the final product, this compound .

Chemical Reactions Analysis

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include PCC for oxidation, NaBH4 for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 2,6-difluorophenyl group enhances electrophilicity at the formyl position compared to non-fluorinated analogs (e.g., 1H-imidazole, 1,2-dimethyl-5-phenyl-), favoring nucleophilic addition reactions .
  • Heterocyclic Core : Replacement of imidazole with piperazine (as in RA[4,3]) or pyrrolo-pyridazine introduces distinct electronic and steric profiles, impacting target selectivity. For example, pyrrolo-pyridazine derivatives exhibit enhanced kinase inhibition due to planar aromatic systems .

Patent Landscape and Industrial Relevance

  • Polymorphs : A 2014 Indian patent (IN 36/2014) discloses a polymorph of 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, emphasizing the commercial interest in fluorinated heterocycles for intellectual property protection .
  • Lead Optimization : The compound’s high purity (95%) and modular synthesis make it preferable over RA[4,3] (88% purity) for structure-activity relationship (SAR) studies in oncology .

Biological Activity

1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde is an organic compound with a unique structure that combines an imidazole ring with a difluorophenyl group. Its molecular formula is C11_{11}H8_8F2_2N2_2O, and it has a molecular weight of approximately 222.19 g/mol. The compound is notable for its aldehyde functional group, which contributes to its reactivity and potential biological activities.

The compound's structure is characterized by:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Difluorophenyl Group : A phenyl group substituted with two fluorine atoms at the 2 and 6 positions, influencing both chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. The exact mechanisms of action are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors within biological systems, modulating their activity.

Potential Biological Activities:

  • Antimicrobial Properties : Preliminary studies suggest the compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through various pathways.
  • Anticancer Activity : Imidazole derivatives are known for their potential in cancer therapy due to their ability to interact with multiple biological targets.

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways critical for various biological processes.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related imidazole derivatives:

Compound NameMolecular FormulaNotable Features
2-(3,5-Difluorophenyl)-1H-imidazole-5-carbaldehydeC11_{11}H8_8F2_2N2_2ODifferent fluorine substitution pattern
1-Methyl-1H-imidazole-5-carbaldehydeC9_{9}H9_9N2_2OLacks difluorophenyl group
5,6-Difluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehydeC11_{11}H8_8F2_2N2_2OContains a benzimidazole structure

The unique difluorophenyl substitution on the imidazole ring may confer distinct chemical and biological properties compared to these similar compounds.

Case Studies

Several studies have explored the biological activities of imidazole derivatives:

  • Anti-inflammatory Studies : A study on imidazole derivatives demonstrated significant anti-inflammatory effects in vitro, showing inhibition of pro-inflammatory mediators in macrophages .
  • Antimicrobial Studies : Another investigation indicated that certain imidazole compounds exhibited strong antimicrobial activity against various bacterial strains .
  • Docking Studies : Molecular docking studies have been conducted to analyze binding affinities of imidazole derivatives to target enzymes such as COX-2, revealing promising interactions that could lead to therapeutic applications .

Q & A

Advanced Research Question

  • Pharmacophore modeling : Map key functional groups (aldehyde, fluorophenyl) to kinase active sites (e.g., EGFR or JAK2).
  • Quantum mechanical calculations : Evaluate electron distribution at the aldehyde group to predict nucleophilic susceptibility, which impacts covalent binding with cysteine residues.
  • ADMET profiling : Use tools like SwissADME to predict permeability, CYP inhibition, and blood-brain barrier penetration .

How can researchers optimize reaction yields when synthesizing derivatives with sensitive aldehyde groups?

Advanced Research Question

  • Protection-deprotection strategies : Temporarily protect the aldehyde as an acetal or thioacetal during alkylation steps.
  • Low-temperature reactions : Perform reactions at −20°C to minimize aldehyde oxidation.
  • Catalyst screening : Test Pd or Cu catalysts for cross-coupling reactions to reduce side-product formation .

What analytical techniques are critical for detecting impurities in this compound?

Basic Research Question

  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials or oxidation byproducts) using reverse-phase columns and UV/Vis or MS detection.
  • Elemental analysis : Confirm purity by comparing experimental vs. theoretical C/H/N/F percentages.
  • TGA/DSC : Monitor thermal degradation profiles to identify unstable impurities .

How does the electron-withdrawing effect of fluorine atoms influence the compound’s reactivity?

Advanced Research Question
The 2,6-difluorophenyl group enhances electrophilicity at the aldehyde carbon, making it more reactive toward nucleophiles (e.g., amines in Schiff base formation). Fluorine’s inductive effect also stabilizes the imidazole ring against oxidative degradation, as shown in comparative stability studies with non-fluorinated analogs .

What in vitro assays are recommended for preliminary evaluation of antitumor activity?

Advanced Research Question

  • MTT assay : Screen for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify programmed cell death.
  • Kinase profiling : Test inhibition of kinases like PI3K or mTOR using competitive binding assays .

How can researchers address solubility challenges in biological assays?

Advanced Research Question

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrug design : Convert the aldehyde to a more soluble prodrug (e.g., hydrazone) that regenerates the active form in vivo.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

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